molecular formula C18H26N4O3 B5301637 N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5301637
M. Wt: 346.4 g/mol
InChI Key: RTCMMUCJZHZYGB-UHFFFAOYSA-N
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Description

N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carbamoylphenyl and diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to ensure safety, cost-effectiveness, and high yield. This often involves the use of scalable reaction conditions and the selection of appropriate solvents and catalysts to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE and other piperidine derivatives .

Uniqueness

N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-N-(4-carbamoylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-3-21(4-2)18(25)22-11-9-14(10-12-22)17(24)20-15-7-5-13(6-8-15)16(19)23/h5-8,14H,3-4,9-12H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCMMUCJZHZYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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